N-(2-phenoxyethyl)furan-2-carboxamide
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Overview
Description
N-(2-phenoxyethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-phenoxyethylamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and effective coupling reagents ensures efficient production with good yields. The final product is typically isolated through crystallization or flash chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-carboxylic acid derivatives.
Substitution: The phenoxyethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
N-(2-phenoxyethyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenoxyethyl group play crucial roles in its biological activity. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyethyl)furan-2-carboxamide
- 5-(2-methylpropyl)-This compound
- N-(4-bromophenyl)furan-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of a furan ring and a phenoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific research and industrial purposes .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c15-13(12-7-4-9-17-12)14-8-10-16-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15) |
InChI Key |
HZDIQRCFZFVRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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